![molecular formula C6H4BrN3 B1371962 5-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 929617-35-6](/img/structure/B1371962.png)
5-Bromo-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, where N-1 and N-2 are accessed through protection-group and N-alkylation reactions .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
.
Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C8a carbon and the N9 nitrogen, and between the carbons C4a and C4 .
Physical And Chemical Properties Analysis
“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a solid substance . It has a molecular weight of 198.02 . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Therapeutic Agent Research
The compound’s similarity to purine bases allows it to mimic biological compounds, making it a candidate for anti-inflammatory, anti-viral, and anti-cancer agents. Its potential therapeutic applications are an active area of research .
Antiviral and Antitumor Applications
Structurally similar to nucleic bases, derivatives of this compound may act as metabolites and exhibit antiviral and antitumor properties. They have shown remarkable cytotoxic activity against various carcinoma cells .
Anxiolytic Drug Composition
Pyrazolopyridines, including derivatives of 5-Bromo-1H-pyrazolo[3,4-c]pyridine, are part of anxiolytic drugs such as cartazolate and etazolate. They contribute to treatments for anxiety disorders .
Treatment of Pulmonary Hypertension
The compound is also studied for its role in drugs like riociguat used for treating pulmonary hypertension, showcasing its importance in cardiovascular research .
Cancer Treatment Research
The pyrazolo[3,4-c]pyridine core is being explored for its efficacy in cancer treatment due to its structural similarity to biologically active compounds involved in cell proliferation and differentiation .
Vectorial Functionalisation
Researchers are investigating how the compound can be selectively functionalized to target specific proteins, which is crucial for developing new therapeutic agents .
Mechanism of Action
Target of Action
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in cell proliferation and differentiation .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as trk inhibitors . They inhibit TRKA, a subtype of TRKs, thereby potentially preventing the continuous activation and overexpression that can lead to cancer .
Biochemical Pathways
Trks, which are potential targets of related compounds, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might give some insights into the pharmacokinetics of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Result of Action
Related compounds have shown significant inhibitory activity in certain cancer cell lines .
Safety and Hazards
Future Directions
Future research directions include the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrating how these compounds can be selectively elaborated along multiple growth-vectors . This strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKMQORQDZRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672013 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
929617-35-6 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929617-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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